7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

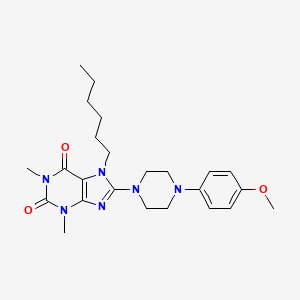

7-Hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a hexyl chain at position 7 and a 4-(4-methoxyphenyl)piperazine moiety at position 7.

Properties

IUPAC Name |

7-hexyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O3/c1-5-6-7-8-13-30-20-21(26(2)24(32)27(3)22(20)31)25-23(30)29-16-14-28(15-17-29)18-9-11-19(33-4)12-10-18/h9-12H,5-8,13-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSZLYSDBQZRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. The compound features a purine core, which is biologically significant, and a piperazine moiety that is often associated with various pharmacological activities. This article aims to provide a detailed overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N6O3, with a molecular weight of approximately 440.548 g/mol. The structure includes:

- Hexyl group at the 7-position

- 4-(4-methoxyphenyl)piperazine moiety at the 8-position

- Dimethyl substitution at the 1 and 3 positions of the purine ring

These features contribute to its lipophilicity and potential bioavailability.

Antiviral Potential

Preliminary studies indicate that this compound may exhibit antiviral activity, particularly against coronaviruses. Research methods include:

- Cell culture assays to evaluate its ability to inhibit viral replication.

- Animal models to assess efficacy in vivo.

The compound's structural attributes suggest it could interfere with viral entry or replication mechanisms, but further investigation is required to elucidate these pathways .

Cardiovascular Effects

Research has also highlighted the cardiovascular activity of certain derivatives of this compound. Notable findings include:

- Antiarrhythmic effects demonstrated in experimental models.

- Antihypertensive properties , indicating potential for managing blood pressure in animal studies .

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, several hypotheses include:

- Inhibition of specific enzymes involved in viral replication.

- Modulation of ion channels relevant to cardiac function.

- Interaction with cellular receptors , potentially influencing signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Methoxypurine | Methoxy group on purine | Simpler structure; less lipophilic |

| 7-Allyl-purine | Allyl group instead of hexyl | Different hydrophobic properties |

| 8-(2-Methoxyphenyl)purine | Two methoxy groups | Increased polarity; different biological activity |

The combination of a hexyl chain and a piperazine moiety in our compound may confer distinct pharmacological properties not observed in simpler derivatives .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Antiviral Screening : A recent study screened various derivatives for antiviral efficacy against coronaviruses, suggesting that modifications to the piperazine moiety could enhance activity .

- Cardiovascular Research : In animal models, derivatives showed significant antihypertensive effects and a reduction in arrhythmias, indicating potential therapeutic applications in cardiovascular diseases .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Purine-2,6-dione Derivatives

Key Observations :

Key Findings :

- Enzyme Inhibition : NCT-501 () demonstrates high ALDH1A1 inhibition, attributed to its cyclopropanecarbonyl-piperazine group. The target compound’s methoxyphenyl-piperazine may favor different enzyme interactions due to aromatic π-stacking or hydrogen bonding.

- Receptor Modulation : The benzyl-piperazine derivative () shows serotonin receptor polypharmacology, suggesting that the target compound’s methoxyphenyl group could similarly target CNS receptors but with altered selectivity.

- Necroptosis Inhibition : Sulfonyl-containing derivatives () highlight the role of electron-withdrawing groups in MLKL binding, whereas the target compound’s electron-rich methoxyphenyl may diverge in mechanism.

Q & A

Basic Research Questions

Q. What are the critical structural features of this compound, and how do they influence its chemical reactivity and biological interactions?

- The compound’s purine core (a bicyclic nitrogenous ring system) provides a scaffold for hydrogen bonding and π-π stacking, critical for interacting with biological targets like enzymes or receptors. The 8-position piperazine moiety with a 4-methoxyphenyl substituent enhances lipophilicity and potential receptor affinity, while the 7-hexyl and 1,3-dimethyl groups influence solubility and metabolic stability .

- Methodology : Structural analysis via NMR (¹H/¹³C) and X-ray crystallography can confirm substituent positions. Computational tools (e.g., molecular docking) predict binding interactions with targets like serotonin or dopamine receptors .

Q. What synthetic routes are effective for producing this compound with high purity?

- Synthesis involves multi-step reactions:

- Step 1 : Alkylation of the purine core at the 7-position using hexyl bromide under basic conditions (e.g., NaH/DMF, 60°C).

- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution at the 8-position using 4-(4-methoxyphenyl)piperazine.

- Step 3 : Methylation at the 1- and 3-positions using methyl iodide and a phase-transfer catalyst .

- Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity. Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity.

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₂₆H₃₆N₆O₃).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- SAR Strategy :

- Variation of substituents : Compare analogs with shorter/longer alkyl chains (e.g., 7-pentyl vs. 7-hexyl) or alternative aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .

- Functional group modulation : Replace the methoxy group with hydroxyl or amino groups to assess hydrogen-bonding effects.

- Evaluation : Screen analogs in receptor-binding assays (e.g., radioligand displacement for 5-HT₁A receptors) and measure EC₅₀ values .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.

- Resolution Strategies :

- Orthogonal assays : Validate activity using complementary methods (e.g., in vitro receptor binding and in vivo behavioral models).

- Meta-analysis : Pool data from independent studies to identify trends (e.g., consistent activity against viral polymerases vs. inconsistent neuroactive effects) .

Q. What in silico methods can predict this compound’s pharmacokinetic (PK) properties and toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility, bioavailability, and CYP450 interactions.

- Molecular Dynamics Simulations : Model blood-brain barrier penetration based on logP (predicted ~3.5) and polar surface area .

- Validation : Compare predictions with in vitro permeability (Caco-2 assays) and hepatic microsomal stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.